
5-Bromo-2-methylpyridine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methylpyridine-3,4-diol: is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 2nd position, and hydroxyl groups at the 3rd and 4th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylpyridine-3,4-diol typically involves the bromination of 2-methylpyridine followed by hydroxylation. One common method includes the following steps:
Bromination: 2-Methylpyridine is reacted with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5th position, forming 5-Bromo-2-methylpyridine.
Hydroxylation: The brominated compound is then subjected to hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents to introduce hydroxyl groups at the 3rd and 4th positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methylpyridine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form 2-methylpyridine-3,4-diol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-methylpyridine-3,4-dione.
Reduction: Formation of 2-methylpyridine-3,4-diol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-methylpyridine-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylpyridine-3,4-diol depends on its specific application
Hydroxyl Groups: These can form hydrogen bonds with biological molecules, influencing enzyme activity or receptor binding.
Bromine Atom: This can participate in halogen bonding or be substituted with other functional groups, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the hydroxyl groups at the 3rd and 4th positions.
2-Methylpyridine-3,4-diol: Lacks the bromine atom at the 5th position.
5-Bromo-2-fluoro-3-methylpyridine: Contains a fluorine atom instead of hydroxyl groups.
Uniqueness
5-Bromo-2-methylpyridine-3,4-diol is unique due to the combination of its bromine atom, methyl group, and hydroxyl groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (bromine) and electron-donating (hydroxyl) groups allows for versatile chemical transformations and interactions in various research and industrial contexts.
Properties
Molecular Formula |
C6H6BrNO2 |
|---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6BrNO2/c1-3-5(9)6(10)4(7)2-8-3/h2,9H,1H3,(H,8,10) |
InChI Key |
WKOHDJHQWAXFRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


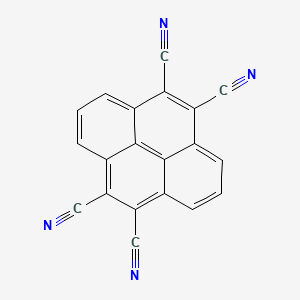
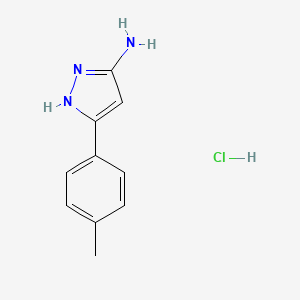
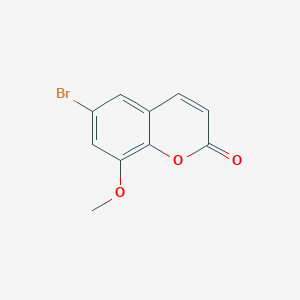
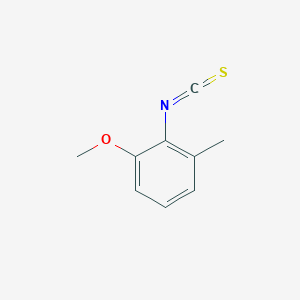
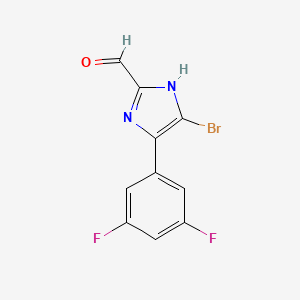
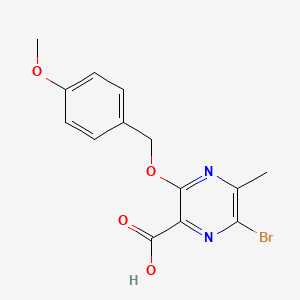
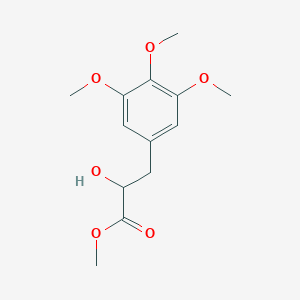

![2-Amino-9-chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B15335754.png)
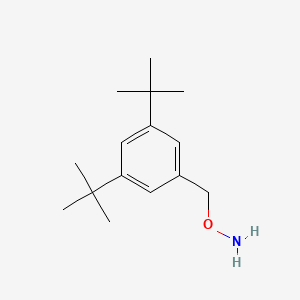
![2-(2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrol-5-yl)acetic acid](/img/structure/B15335764.png)
![(S)-2-[(S)-2-(Cbz-amino)-3-(3-indolyl)propanamido]-3-(3-indolyl)propanoic Acid](/img/structure/B15335769.png)
![5,6-Dihydrofuro[2,3-d]pyrimidin-2(3H)-one](/img/structure/B15335780.png)
![N-[5-[(4-Chlorobenzyl)oxy]-1,3,4-thiadiazol-2-yl]-6-cyano-2-morpholinonicotinamide](/img/structure/B15335783.png)
